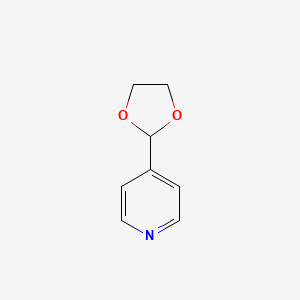

4-(1,3-Dioxolan-2-yl)pyridine

Description

Structure

3D Structure

Properties

CAS No. |

61379-59-7 |

|---|---|

Molecular Formula |

C8H9NO2 |

Molecular Weight |

151.16 g/mol |

IUPAC Name |

4-(1,3-dioxolan-2-yl)pyridine |

InChI |

InChI=1S/C8H9NO2/c1-3-9-4-2-7(1)8-10-5-6-11-8/h1-4,8H,5-6H2 |

InChI Key |

SVJPYQRPFAAEJF-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)C2=CC=NC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-(1,3-Dioxolan-2-yl)pyridine (CAS 61379-59-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(1,3-Dioxolan-2-yl)pyridine, a heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. The dioxolane moiety serves as a masked aldehyde group, offering a stable protecting group strategy and a precursor for various chemical transformations. This document delves into the core physicochemical properties, spectral characterization, synthetic methodologies, reactivity profile, and applications of this versatile compound, with a particular focus on its relevance in drug discovery and development. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting.

Introduction: The Strategic Importance of Masked Pyridine Aldehydes

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] The introduction of functional groups onto the pyridine ring is a key strategy for modulating the pharmacological properties of these molecules. Pyridine-4-carboxaldehyde, in particular, is a valuable synthon, but its reactive aldehyde group can interfere with many synthetic transformations.

This compound (CAS 61379-59-7) presents an elegant solution to this challenge by protecting the aldehyde functionality as a cyclic acetal. This "masked" aldehyde is generally stable to a range of reaction conditions, allowing for chemical modifications on the pyridine ring or other parts of a molecule without undesired side reactions. The dioxolane group can then be readily deprotected under acidic conditions to reveal the aldehyde for subsequent reactions. This strategic use of a protecting group enhances the synthetic utility of the pyridine-4-carboxaldehyde scaffold, making this compound a valuable intermediate for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

Physicochemical and Spectral Profile

A thorough understanding of the physical and spectral properties of a compound is paramount for its effective use in research and development.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 61379-59-7 | [3] |

| Molecular Formula | C₈H₉NO₂ | [3] |

| Molecular Weight | 151.16 g/mol | [4] |

| Appearance | Not explicitly found, but likely a liquid or low-melting solid | - |

| Boiling Point | Data not available in searched sources | - |

| Melting Point | Data not available in searched sources | - |

| Density | Data not available in searched sources | - |

| Solubility | Expected to be soluble in common organic solvents | - |

Note: Specific experimental data for boiling point, melting point, and density were not available in the public domain resources accessed. These properties would need to be determined experimentally or sourced from commercial suppliers' detailed technical data sheets.

Spectral Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons and the dioxolane ring protons. The two protons on the pyridine ring adjacent to the nitrogen (positions 2 and 6) would appear as a doublet, and the two protons at positions 3 and 5 would appear as another doublet. The methine proton of the dioxolane ring (the CH connecting to the pyridine ring) would likely appear as a singlet, and the four protons of the ethylene group of the dioxolane would show a more complex multiplet pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for each of the unique carbon atoms in the molecule. This includes the carbons of the pyridine ring, the acetal carbon, and the two carbons of the ethylene glycol unit in the dioxolane ring.

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by the absence of a strong carbonyl (C=O) stretch (which would be present in the corresponding aldehyde) and the presence of C-O-C stretching vibrations from the dioxolane ring, typically in the 1000-1200 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations from the pyridine ring would also be prominent.

-

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (151.16 g/mol ). Fragmentation patterns would likely involve the loss of fragments from the dioxolane ring and the pyridine ring.

Note: Researchers are strongly encouraged to acquire their own spectral data for identity confirmation and purity assessment prior to use.

Synthesis and Purification

The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of pyridine-4-carboxaldehyde with ethylene glycol.

General Synthetic Protocol

This protocol describes a standard procedure for the synthesis of this compound.

dot

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add pyridine-4-carboxaldehyde, a slight excess of ethylene glycol (e.g., 1.1 to 1.5 equivalents), and a suitable solvent such as toluene.

-

Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or a strong acid ion-exchange resin.

-

Azeotropic Water Removal: Heat the reaction mixture to reflux. The water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected.

-

Reaction Monitoring: The reaction can also be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting aldehyde.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to recover any dissolved product.

-

Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dominated by the interplay between the protected aldehyde functionality and the electronic nature of the pyridine ring.

Stability of the Dioxolane Ring

The 1,3-dioxolane group is generally stable under neutral and basic conditions. This stability allows for a wide range of chemical transformations to be performed on the pyridine ring or other parts of the molecule without affecting the protected aldehyde. However, the acetal is susceptible to hydrolysis under acidic conditions, which regenerates the parent aldehyde. The rate of this hydrolysis is dependent on the pH and temperature.

Reactions at the Pyridine Ring

The pyridine ring in this molecule can undergo various reactions characteristic of this heterocycle.

-

N-Alkylation and N-Oxidation: The nitrogen atom of the pyridine ring is nucleophilic and can be alkylated with alkyl halides or oxidized to the corresponding N-oxide.

-

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, under forcing conditions, substitution can occur, primarily at the 3- and 5-positions.

-

Nucleophilic Aromatic Substitution: The pyridine ring can be susceptible to nucleophilic aromatic substitution, particularly if activating groups are present or if strong nucleophiles are used.

dot

Caption: Key reactivity pathways for this compound.

Applications in Drug Discovery and Organic Synthesis

The primary application of this compound lies in its role as a versatile building block in multi-step organic syntheses, particularly in the field of drug discovery.

Intermediate in Pharmaceutical Synthesis

The ability to mask the aldehyde functionality makes this compound an ideal intermediate for the synthesis of complex pharmaceutical agents where the pyridine-4-carboxaldehyde moiety is required. The protected aldehyde can be carried through several synthetic steps and then deprotected at a late stage to participate in reactions such as:

-

Reductive amination to form substituted amines.

-

Wittig reactions to form alkenes.

-

Grignard reactions to form secondary alcohols.

-

Oxidation to the corresponding carboxylic acid.

The pyridine scaffold itself is a privileged structure in medicinal chemistry, and the ability to introduce diverse functionality via the protected aldehyde group allows for the creation of libraries of compounds for high-throughput screening.[5]

Use in the Synthesis of Novel Heterocyclic Systems

The aldehyde, once deprotected, can be used as a key component in various cyclization reactions to construct more complex heterocyclic systems. These new scaffolds can then be explored for their biological activity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on the safety information provided by suppliers, this compound is classified with the following hazards:

-

GHS Pictogram: GHS07 (Exclamation Mark)[3]

-

Signal Word: Warning[3]

-

Hazard Statements: H319 (Causes serious eye irritation)[3]

Recommended Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[3]

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: Wash off with soap and plenty of water. Get medical attention if irritation develops and persists.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

-

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important building block in organic synthesis and medicinal chemistry. Its primary utility lies in its function as a stable, protected form of pyridine-4-carboxaldehyde, enabling a broader range of synthetic transformations on the pyridine scaffold. This in-depth guide has provided a comprehensive overview of its properties, synthesis, reactivity, applications, and safety considerations to aid researchers and drug development professionals in its effective and safe utilization. As the demand for novel and complex pyridine-based therapeutics continues to grow, the importance of versatile intermediates like this compound is set to increase.

References

- Sigma-Aldrich. (n.d.). This compound AldrichCPR.

- ResearchGate. (n.d.). Synthesis and Unusual Stability of Pyridine and N-Methyl Pyridinium 1,3-Dioxolanes.

- BLDpharm. (n.d.). 3,5-Dibromo-4-(1,3-dioxolan-2-yl)pyridine.

- BLDpharm. (n.d.). This compound.

- Sigma-Aldrich. (2025, November 24). Safety Data Sheet.

- AK Scientific, Inc. (n.d.). 2-(Difluoromethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Safety Data Sheet.

- TCI Chemicals. (2025, September 17). Safety Data Sheet.

- Thermo Fisher Scientific. (2002, November 22). Safety Data Sheet. Retrieved from the Thermo Fisher Scientific website.

- R. Brückner. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.

- ResearchGate. (n.d.). Pyridones in drug discovery: Recent advances.

- IntechOpen. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

- IntechOpen. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

- ResearchGate. (n.d.). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review.

- ResearchGate. (n.d.). Synthesis and Properties of (1,3-Dioxolan-2-yl)furans.

- Wikipedia. (n.d.). Hantzsch pyridine synthesis.

- Royal Society of Chemistry. (n.d.). Organic Framework with Efficient Catalytic Activity on Cycloaddition of CO2 and Knoevenagel Condensation. Retrieved from the Royal Society of Chemistry website.

- ChemicalBook. (n.d.). 4-ethyl-1,3-dioxolan-2-one(4437-85-8) 1 h nmr.

- PubChem. (n.d.). 2-Pyridinyl-1,3-dioxolane.

- PMC. (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.

Sources

Solubility Profiling of 4-(1,3-Dioxolan-2-yl)pyridine: A Methodological Framework for Pre-formulation and Process Chemistry

An In-depth Technical Guide for the Pharmaceutical Scientist

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility of 4-(1,3-Dioxolan-2-yl)pyridine, a heterocyclic building block of significant interest in pharmaceutical and agrochemical synthesis. As solubility is a critical parameter influencing bioavailability, process efficiency, and formulation development, a robust and reproducible methodology for its characterization is paramount. This document, intended for researchers, chemists, and drug development professionals, details the theoretical underpinnings of this compound's solubility, provides a validated experimental protocol for its quantitative measurement, and offers a structured approach to data presentation and interpretation.

Introduction: The Significance of this compound

This compound is a pyridine derivative where the aldehyde functional group at the 4-position is protected as a cyclic acetal, specifically a 1,3-dioxolane. Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide array of approved drugs and active pharmaceutical ingredients (APIs) due to their diverse biological activities[1][2]. The dioxolane group serves as a stable protecting group for the aldehyde, preventing unwanted side reactions while allowing for transformations elsewhere on the pyridine ring[3].

Understanding the solubility of this compound is crucial for:

-

Reaction Engineering: Selecting appropriate solvents to ensure homogeneity, control reaction rates, and facilitate product isolation and purification.

-

Drug Discovery & Formulation: Solubility data is a cornerstone of pre-formulation studies, directly impacting a potential API's dissolution rate and bioavailability[1].

-

Crystallization and Polymorph Screening: Controlling solubility through solvent selection is key to developing efficient crystallization processes and identifying different solid-state forms.

This guide will equip the scientist with the necessary tools to systematically evaluate the solubility of this compound in a range of relevant organic solvents.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved. The structure of this compound offers several key features that dictate its solubility profile:

-

Pyridine Ring: The nitrogen atom in the pyridine ring possesses a lone pair of electrons that is not part of the aromatic system, making it a hydrogen bond acceptor and imparting basicity and polarity to the molecule[2][4].

-

Dioxolane Group: This cyclic acetal contains two ether-like oxygen atoms, which can also act as hydrogen bond acceptors. This group adds significant polarity to the molecule.

-

Aromatic System: The delocalized π-electrons of the pyridine ring can participate in π-π stacking interactions.

Based on these features, we can make informed predictions:

-

High Solubility Predicted: In polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile. These solvents can engage in strong dipole-dipole interactions.

-

Good to Moderate Solubility Predicted: In polar protic solvents like Methanol, Ethanol, and other alcohols. These solvents can act as hydrogen bond donors to the nitrogen and oxygen atoms of the solute. Pyridine itself is soluble in water and most organic solvents[2].

-

Low Solubility Predicted: In nonpolar solvents such as Hexane, Cyclohexane, and Toluene. The significant polarity of the solute makes it difficult to overcome the strong solvent-solvent interactions (van der Waals forces) in these nonpolar media.

Experimental Protocol: Gravimetric Method for Solubility Determination

The following protocol describes a reliable and widely used gravimetric method for determining the solubility of a solid compound in various solvents at a controlled temperature. This method is adapted from established procedures for determining the solubility of other heterocyclic compounds[1].

Rationale for Method Selection

The isothermal gravimetric method is chosen for its simplicity, accuracy, and the relatively small amount of material required. The core principle is to create a saturated solution at a specific temperature, separate the undissolved solid, and then quantify the amount of dissolved solute in a known mass or volume of the solvent. Stirring for an extended period is critical to ensure the system reaches thermodynamic equilibrium, providing a true measure of solubility.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic water bath or heating block

-

Magnetic stirrer and stir bars

-

Glass vials with screw caps (e.g., 20 mL)

-

Syringes and syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed glass sample pans or watch glasses

-

Drying oven or vacuum oven

Step-by-Step Procedure

-

Solvent Preparation: Add a precise mass of the chosen solvent (e.g., 5.00 g) to a clean, dry glass vial containing a magnetic stir bar.

-

Sample Addition: Add an excess amount of this compound to the vial to ensure that a saturated solution is formed and undissolved solid remains visible.

-

Equilibration: Seal the vial tightly and place it in the thermostatic water bath set to the desired temperature (e.g., 25 °C). Begin stirring at a moderate speed to facilitate dissolution without creating a vortex that could incorporate air.

-

Expert Insight: Allow the suspension to equilibrate for at least 3 hours. This duration is crucial to ensure the dissolution process has reached a true thermodynamic equilibrium[1]. For some systems, longer times (up to 24 hours) may be necessary and should be validated.

-

-

Phase Separation: After equilibration, stop the stirring and allow the vial to remain in the water bath for an additional 2 hours. This allows the excess, undissolved solid to settle, leaving a clear, saturated supernatant.

-

Sample Withdrawal: Carefully withdraw a known volume (e.g., 2.0 mL) of the clear supernatant using a pre-warmed syringe to prevent premature crystallization. Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed (tared) sample pan.

-

Mass Determination: Record the exact mass of the saturated solution transferred to the pan.

-

Solvent Evaporation: Place the sample pan in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C). A vacuum oven is preferred to facilitate drying at a lower temperature.

-

Final Weighing: Once all the solvent has evaporated and the pan has returned to room temperature in a desiccator, weigh the pan again to determine the mass of the dissolved solid.

-

Replication: Repeat the measurement at least three times for each solvent to ensure reproducibility and calculate the average solubility.

Calculation of Solubility

Solubility can be expressed in various units. A common and useful metric is grams of solute per 100 mL of solvent.

Mass Fraction (w): w = (mass of dry solute) / (mass of saturated solution)

Solubility ( g/100 g solvent): S = [ (mass of dry solute) / (mass of solvent) ] * 100 where, mass of solvent = (mass of saturated solution) - (mass of dry solute)

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric solubility determination protocol.

Caption: Workflow for gravimetric solubility determination.

Data Presentation: A Template for Results

Quantitative solubility data should be organized systematically to facilitate comparison and analysis. The following table provides a template for recording experimental results.

| Solvent | Solvent Class | Dielectric Constant (25 °C)[5] | Measured Solubility at 25°C ( g/100g solvent) | Observations |

| Hexane | Nonpolar Aliphatic | 1.88 | ||

| Toluene | Nonpolar Aromatic | 2.38 | ||

| Dichloromethane | Polar Aprotic | 9.08 | ||

| Acetone | Polar Aprotic | 21.0 | ||

| Ethanol | Polar Protic | 24.6 | ||

| Methanol | Polar Protic | 32.7 | ||

| Acetonitrile | Polar Aprotic | 36.6 | ||

| Dimethylformamide (DMF) | Polar Aprotic | 38.3 | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.0 |

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, precautions should be taken based on its structural similarity to pyridine and other related heterocyclic compounds.

-

General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards: Assume the compound may be harmful if inhaled, swallowed, or absorbed through the skin, similar to pyridine. It may also cause skin and serious eye irritation[6][7].

-

Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This guide has outlined a systematic and scientifically grounded approach to characterizing the solubility of this compound. By combining theoretical predictions based on molecular structure with a robust gravimetric experimental protocol, researchers can generate the high-quality, reproducible data essential for advancing projects in process chemistry and pharmaceutical development. Accurate solubility profiling is not merely a data collection exercise; it is a fundamental step in de-risking chemical processes and enabling rational formulation design.

References

- This compound AldrichCPR - Sigma-Aldrich. (n.d.).

- Solubility of a Series of Pyrimidine Derivatives in Methanol at 293.15 to 313.15 K. (n.d.). Revue Roumaine de Chimie.

- Material Safety Data Sheet - Pyridine. (2011, August 29).

- Udoh, G. E., Ikenna, K., Effiong, B., & Duke, O. E. E. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063.

- Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. (2022, May 9). BioMed Research International.

- Synthesis and characterization of soluble pyridinium-containing copolyimides. (2024, November 21). RSC Publishing.

- A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021, August 23).

- Safety Data Sheet - Aldrich. (2025, November 24). Sigma-Aldrich.

- 2-(Difluoromethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Safety Data Sheet. (n.d.). AK Scientific, Inc.

- 4-(2-(2-PYRIDYL)-1,3-DIOXOLAN-2-YL)-3,4-DIHYDRO-2(1H)-QUINOLINONE. (n.d.). ChemicalBook.

- Safety Data Sheet - Tokyo Chemical Industry. (2025, November 7).

- An In-depth Technical Guide to the Synthesis of 4-(1,3-Dioxolan-2-yl)hexan-1-ol. (n.d.). Benchchem.

- 2-BROMO-4-(1,3-DIOXOLAN-2-YL)PYRIDINE | CAS 118289-18-2. (n.d.). Matrix Fine Chemicals.

- Synthesis and Reactivity of Pyridin-4-ols Based on the Three-Component Reaction of Alkoxyallenes, Nitriles and Carboxylic Acids. (n.d.).

- This compound. (n.d.). BLDpharm.

- 2-Pyridinyl-1,3-dioxolane. (n.d.). PubChem.

- Baran, P. (2004, June 9). Pyridine Synthesis: Cliff Notes. Baran Lab.

- Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. (2025, August 10). ResearchGate.

- Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9).

- Solubility of Organic Systems Containing 1,4-Dioxan-2-one. (2025, August 10). ResearchGate.

- 4-Methyl-1,3-dioxolan-2-one. (2021, March 31). Publisso.

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. (n.d.). PubChem.

Sources

A Comprehensive Technical Guide to 4-(1,3-Dioxolan-2-yl)pyridine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Strategic Importance of Protected Pyridine Scaffolds

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and materials science. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. However, the reactivity of functional groups directly attached to the pyridine ring can often complicate synthetic routes. This is particularly true for pyridine aldehydes, which are susceptible to oxidation, reduction, and various nucleophilic additions.

To overcome these synthetic challenges, the use of protecting groups is a cornerstone of modern organic synthesis. 4-(1,3-Dioxolan-2-yl)pyridine serves as a stable, crystalline solid that effectively masks the reactive aldehyde functionality of 4-pyridinecarboxaldehyde. The 1,3-dioxolane group is a robust acetal that is inert to a wide range of reaction conditions, including those involving organometallics, hydrides, and many oxidizing and reducing agents. This stability allows for extensive modification of other parts of the pyridine ring or molecules to which it is attached, with the aldehyde being readily deprotected under mild acidic conditions when needed. This guide will provide the necessary technical details for the synthesis, handling, and strategic deployment of this important synthetic intermediate.

Physicochemical Properties and Safety Information

While specific, experimentally determined melting and boiling points for this compound are not consistently reported in readily accessible literature, its physical state and safety information are available from commercial suppliers.

Table 1: Physicochemical and Safety Data for this compound

| Property | Value/Information | Source |

| CAS Number | 61379-59-7 | Sigma-Aldrich[1] |

| Molecular Formula | C₈H₉NO₂ | Sigma-Aldrich[1] |

| Molecular Weight | 151.16 g/mol | PubChem |

| Appearance | Combustible Solid | Sigma-Aldrich[1] |

| Melting Point | Not readily available | |

| Boiling Point | Not readily available | |

| Flash Point | Not applicable | Sigma-Aldrich[1] |

| Signal Word | Warning | Sigma-Aldrich[1] |

| Hazard Statements | H319 (Causes serious eye irritation) | Sigma-Aldrich[1] |

| Storage | Inert atmosphere, 2-8°C | BLDpharm[2] |

The classification as a "combustible solid" with a non-applicable flash point suggests that the compound may decompose upon strong heating.[1] Therefore, distillation should be approached with caution, and purification is typically achieved through recrystallization.

Synthesis of this compound: A Detailed Experimental Protocol

The most common and efficient method for the preparation of this compound is the acid-catalyzed acetalization of 4-pyridinecarboxaldehyde with ethylene glycol. The reaction is a reversible equilibrium, and to drive it to completion, the water generated during the reaction must be removed. A Dean-Stark apparatus is the standard equipment for this purpose.

Reaction Mechanism and Rationale

The reaction proceeds via a classical acid-catalyzed acetal formation mechanism. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic. Ethylene glycol then acts as a nucleophile, attacking the activated carbonyl. A series of proton transfers and the elimination of a water molecule lead to the formation of the stable five-membered dioxolane ring. The use of an acid catalyst, such as p-toluenesulfonic acid (PTSA), is crucial for accelerating the reaction. Toluene is an excellent solvent for this reaction as it is immiscible with water and forms an azeotrope, facilitating the removal of water via the Dean-Stark trap.

Step-by-Step Experimental Workflow

Figure 1: Step-by-step workflow for the synthesis of this compound.

Materials and Equipment:

-

4-Pyridinecarboxaldehyde

-

Ethylene glycol (1.2 equivalents)

-

p-Toluenesulfonic acid monohydrate (PTSA, 0.05 equivalents)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap filled with toluene, and a reflux condenser.

-

Charging Reagents: To the round-bottom flask, add 4-pyridinecarboxaldehyde, toluene, ethylene glycol (1.2 eq.), and PTSA (0.05 eq.).

-

Reaction: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap (typically 2-4 hours).

-

Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize the PTSA catalyst. Subsequently, wash with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure this compound as a crystalline solid.

Characterization and Spectroscopic Analysis

The structure and purity of the synthesized this compound should be confirmed by standard spectroscopic methods.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Pyridyl protons (two doublets, AA'BB' system) in the aromatic region (δ ~7.3-8.6 ppm).- Acetal proton (singlet, δ ~5.8 ppm).- Ethylene glycol protons (multiplet, δ ~4.0-4.2 ppm). |

| ¹³C NMR | - Pyridyl carbons in the aromatic region (δ ~120-155 ppm).- Acetal carbon (δ ~102 ppm).- Ethylene glycol carbons (δ ~65 ppm). |

| IR Spectroscopy | - Absence of a strong C=O stretch (around 1700 cm⁻¹).- Presence of C-O stretches (around 1100-1200 cm⁻¹).- Aromatic C-H and C=C stretches. |

| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight (151.16 g/mol ). |

Applications in Drug Development and Organic Synthesis

The primary utility of this compound lies in its ability to act as a stable precursor to 4-pyridinecarboxaldehyde. This allows for a wide range of chemical transformations to be performed on the pyridine ring or other parts of a molecule without affecting the latent aldehyde functionality.

Figure 2: Synthetic utility of this compound in multistep synthesis.

Key Applications:

-

Directed Ortho-Metalation (DoM): The pyridine nitrogen can direct lithiation to the C3 position. The protected aldehyde at C4 allows for this regioselective functionalization without interference.

-

Cross-Coupling Reactions: In cases where a halogen is present on the pyridine ring, the dioxolane-protected aldehyde can be carried through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to build molecular complexity.

-

Nucleophilic Aromatic Substitution (SNAr): For pyridines activated towards SNAr, the protected aldehyde is inert to the nucleophilic conditions required for these transformations.

-

Late-Stage Functionalization: In complex molecule synthesis, the aldehyde can be unmasked at a late stage to participate in reactions such as reductive aminations, Wittig reactions, or condensations to install the final desired functionality.

Conclusion

This compound is an indispensable tool for the modern medicinal and synthetic chemist. While its fundamental physical properties like melting and boiling points are not prominently documented, its value is clearly established through its synthetic applications. This guide has provided a robust framework for its synthesis, characterization, and strategic use. By employing the protocols and understanding the principles outlined herein, researchers can confidently incorporate this versatile building block into their synthetic strategies to access novel and complex molecular architectures.

References

-

PubChem. 2-Pyridinyl-1,3-dioxolane.[Link]

Sources

A Technical Guide to Commercially Available 4-Formylpyridine Protected Derivatives

Abstract

In the landscape of pharmaceutical and fine chemical synthesis, 4-formylpyridine serves as a critical heterocyclic building block. However, the inherent reactivity of its aldehyde functional group necessitates the use of protecting groups to achieve chemoselectivity in complex, multi-step synthetic routes. This technical guide provides an in-depth analysis of commercially available protected derivatives of 4-formylpyridine. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the selection, application, and removal of these essential synthetic tools. The guide details the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.

Introduction: The Strategic Imperative for Protecting 4-Formylpyridine

The 4-formylpyridine scaffold is a cornerstone in the synthesis of numerous active pharmaceutical ingredients (APIs) and specialty chemicals. The aldehyde group, while being a versatile handle for synthetic transformations (e.g., reductive amination, Wittig reactions, and cyanohydrin formation), is also highly susceptible to oxidation, reduction, and undesired nucleophilic attack.[1][2] A protecting group strategy is therefore not just an option, but a tactical necessity to temporarily mask the aldehyde's reactivity.[3] This allows for chemical modifications on other parts of the molecule or on the pyridine ring itself, which would otherwise be incompatible with a free formyl group.

The ideal protecting group for 4-formylpyridine should exhibit the following characteristics:[4]

-

Ease of Installation: It should be introduced efficiently and in high yield under mild conditions.

-

Robust Stability: It must be stable to a wide range of reaction conditions planned for subsequent steps.

-

Chemoselective Removal: It should be removed selectively in high yield under conditions that do not affect other functional groups in the molecule.

This guide focuses on the most prevalent and commercially accessible protected forms of 4-formylpyridine: acetals and thioacetals.

Acetal Protection: The Workhorse of Carbonyl Shielding

Acetals are one of the most common and effective protecting groups for aldehydes.[5] They are formed by the acid-catalyzed reaction of an aldehyde with two equivalents of an alcohol, or one equivalent of a diol to form a cyclic acetal. Acetals are exceptionally stable to bases, organometallic reagents (e.g., Grignard and organolithium reagents), hydrides, and both oxidizing and reducing agents.[5][6] Their primary liability is their sensitivity to acidic conditions, which is also the key to their removal.[5][7]

Commercially Available Acetal Derivatives

Two primary acetal-protected derivatives of 4-formylpyridine are widely available from major chemical suppliers:

-

4-(Diethoxymethyl)pyridine (Diethyl Acetal): A common acyclic acetal.

-

2-(Pyridin-4-yl)-1,3-dioxolane (Ethylene Glycol Acetal): A cyclic acetal, which is generally more stable to hydrolysis than its acyclic counterpart due to stereoelectronic effects.[8]

These compounds can be sourced from suppliers such as Sigma-Aldrich, Combi-Blocks, and Fisher Scientific.

Experimental Protocols

Protocol 1: Protection of 4-Formylpyridine as 2-(Pyridin-4-yl)-1,3-dioxolane

This protocol describes the formation of the cyclic acetal, a robust protecting group. The use of a Dean-Stark apparatus is critical as it removes water from the reaction, driving the equilibrium towards the formation of the acetal.

-

Reagents:

-

4-Formylpyridine (1.0 eq)

-

Ethylene glycol (1.5 eq)

-

p-Toluenesulfonic acid (p-TsOH) monohydrate (0.05 eq)

-

Toluene

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-formylpyridine and toluene.

-

Add ethylene glycol and p-TsOH monohydrate to the solution.

-

Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature.

-

Wash the solution with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by vacuum distillation or column chromatography on silica gel.

-

Protocol 2: Deprotection of 2-(Pyridin-4-yl)-1,3-dioxolane

The regeneration of the aldehyde is typically achieved via acid-catalyzed hydrolysis.

-

Reagents:

-

2-(Pyridin-4-yl)-1,3-dioxolane (1.0 eq)

-

Acetone/Water mixture (e.g., 4:1 v/v)

-

Hydrochloric acid (HCl, catalytic amount, e.g., 1N solution) or Pyridinium p-toluenesulfonate (PPTS).

-

-

Procedure:

-

Dissolve the acetal in the acetone/water mixture in a round-bottom flask.

-

Add a catalytic amount of acid.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, neutralize the acid by carefully adding a saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-formylpyridine.

-

Visualization of Acetal Protection Workflow

Caption: General workflow for the protection of 4-formylpyridine as an acetal.

Thioacetal Protection: Stability in Acidic Media

Thioacetals, the sulfur analogs of acetals, serve as highly robust protecting groups for aldehydes.[9][10] They are formed by reacting an aldehyde with thiols. Their key advantage over acetals is their stability under both acidic and basic conditions, which significantly broadens their utility in synthesis.[5][9][11]

Commercially Available Thioacetal Derivatives

The most common commercially available thioacetal derivative is:

-

2-(Pyridin-4-yl)-1,3-dithiolane: Formed from 4-formylpyridine and ethane-1,2-dithiol.

Experimental Protocols

Protocol 3: Protection of 4-Formylpyridine as 2-(Pyridin-4-yl)-1,3-dithiolane

The formation of thioacetals is often catalyzed by Lewis acids and is typically a high-yielding reaction.[12]

-

Reagents:

-

4-Formylpyridine (1.0 eq)

-

Ethane-1,2-dithiol (1.2 eq)

-

Boron trifluoride etherate (BF₃·OEt₂) or Hafnium triflate [Hf(OTf)₄] (catalytic amount)

-

Dichloromethane (DCM), anhydrous

-

-

Procedure:

-

Dissolve 4-formylpyridine in anhydrous DCM in a flame-dried, inert atmosphere (N₂ or Ar) flask.

-

Add ethane-1,2-dithiol to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction by adding a saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography if necessary.

-

Protocol 4: Deprotection of 2-(Pyridin-4-yl)-1,3-dithiolane

Due to their stability, deprotection of thioacetals requires specific, often oxidative or mercury-based, methods.[11] Mild, metal-free oxidative methods are increasingly preferred.

-

Reagents:

-

2-(Pyridin-4-yl)-1,3-dithiolane (1.0 eq)

-

Mercury(II) chloride (HgCl₂) (2.2 eq)

-

Acetonitrile/Water mixture (e.g., 9:1 v/v)

-

Alternative (Milder): Iodine (I₂) in acetone.[13]

-

-

Procedure (Mercury-based):

-

Dissolve the thioacetal in the acetonitrile/water mixture.

-

Add HgCl₂ and stir the mixture vigorously at room temperature. The formation of a white precipitate (mercury(II) sulfide) drives the reaction.[9]

-

Monitor the reaction by TLC. Upon completion, filter the precipitate through a pad of Celite®.

-

Dilute the filtrate with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected aldehyde.

-

Caution: Mercury compounds are highly toxic. Handle with extreme care and dispose of waste appropriately.

-

Visualization of Thioacetal Deprotection Mechanism

Caption: Deprotection of a dithiolane using Mercury(II) Chloride.

Comparative Analysis and Selection Criteria

The choice between an acetal and a thioacetal protecting group is dictated by the planned synthetic route. The following table summarizes their key properties to aid in this critical decision.

| Property | Acetal (e.g., 1,3-Dioxolane) | Thioacetal (e.g., 1,3-Dithiolane) |

| Stability to Acid | Labile. Cleaved by mild aqueous acid.[5] | Stable. Requires specific reagents for cleavage.[9][10] |

| Stability to Base | Stable.[1][5] | Stable.[11] |

| Stability to Nucleophiles | Stable (e.g., Grignard, LiAlH₄).[2][5] | Stable. |

| Stability to Oxidation | Generally stable to mild oxidants (e.g., PCC). | Can be sensitive to certain oxidants. |

| Formation Conditions | Acid catalysis (e.g., p-TsOH).[14] | Lewis or Brønsted acid catalysis.[12] |

| Deprotection Conditions | Mild aqueous acid (e.g., HCl, PPTS).[7] | Oxidative or heavy metal-assisted (e.g., HgCl₂, I₂).[9][11][13] |

| Key Advantage | Easy and mild deprotection. | Orthogonal stability to acid-labile groups. |

Decision Logic:

-

Use an acetal when subsequent reaction steps involve basic, nucleophilic, or reductive conditions, and a final mild acidic deprotection is feasible.

-

Use a thioacetal when the synthetic route requires strongly acidic conditions that would cleave an acetal, providing an orthogonal protection strategy.[3]

Conclusion

The strategic use of protecting groups is fundamental to the successful execution of complex organic syntheses. For the versatile 4-formylpyridine building block, commercially available acetal and thioacetal derivatives offer reliable and well-characterized options for shielding the reactive aldehyde functionality. Acetal protection, particularly with ethylene glycol, provides a robust defense against a wide range of non-acidic reagents and is easily reversed. Thioacetals offer superior stability, especially to acidic environments, making them indispensable for orthogonal protection strategies. By understanding the distinct stability profiles and the specific protocols for installation and cleavage detailed in this guide, researchers can confidently select and implement the appropriate protecting group to streamline their synthetic endeavors and accelerate the development of novel chemical entities.

References

- JoVE. (2025, May 22). Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones.

- Unlocking Chemical Transformations: The Art of Thioacetal Formation and Its Applications. (2026, February 19). [Source name not available].

- Fernández, G. Thioacetals, hydrolysis and reduction to alkanes.

- Movassagh, B., & Mossadegh, A. (2006).

- Reactivity of Thioacetals in Organic Synthesis. (n.d.).

- Simple and Chemoselective Deprotection of Acetals. (1989). Chemistry Letters.

- HANGZHOU LEAP CHEM CO., LTD. (n.d.). 4-Bromo-3-formylpyridine hydrobromide.

- Troubleshooting acetal deprotection in the presence of sensitive functional groups. (2025). BenchChem.

- Catalytic Deprotection of Acetals In Strongly Basic Solution Using a Self-Assembled Supramolecular 'Nanozyme'. (2026, February 6). UNT Digital Library.

- Synthesis of EXAMPLE IV--2,6-Dimethoxy-4-(dichloromethyl)pyridine. (n.d.). PrepChem.com.

- 2-Fluoro-4-formylpyridine | 131747-69-8. (n.d.). BuyersGuideChem.

- 3,5-difluoro-4-formyl pyridine AldrichCPR. (n.d.). Sigma-Aldrich.

- Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. (2021, May 25). HETEROCYCLES.

- Protecting Groups. (n.d.). [Source name not available].

- Acetals as Protecting Groups. (2019, May 10). Chemistry LibreTexts.

- Acetals as Protecting Groups for Aldehydes and Ketones. (2025, September 19). Chemistry Steps.

- Protective Groups. (n.d.). Organic Chemistry Portal.

- Synthesis and reactivity of pyridin-4-ols based on the three-component reaction of alkoxyallenes, nitriles and carboxylic acids. (n.d.). [Source name not available].

- 2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE. (n.d.). Organic Syntheses.

- Protecting group. (n.d.). Wikipedia.

- The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. (n.d.). [Source name not available].

- Pyridine Derivatives Suppliers. (n.d.). Made-in-China.com.

- Pyridine Derivatives Suppliers | Agro & Fine Chemicals. (n.d.). Pure Synth.

- Pyridine synthesis. (n.d.). Organic Chemistry Portal.

- N-(4-Formylpyridin-3-yl)acetamide | 1124194-63-3. (n.d.). Sigma-Aldrich.

- Synthesis of dimethyl 4-(hydroxymethyl) pridine-2, 6-dicarboxylate. (n.d.).

- Protecting Groups. (n.d.). Organic Synthesis.

- 4-Pyridinecarboxaldehyde. (n.d.). Chem-Impex.

- Protecting Groups - Stability. (n.d.). Organic Chemistry Portal.

- Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid. (2024, October 10). MDPI.

- Hydrates, Hemiacetals, and Acetals. (2026, January 22). Master Organic Chemistry.

- Thioacetate deprotection. (2007, February 6).

- Method for preparing 1,3-dioxolane. (n.d.).

- 1,3-Dioxanes, 1,3-Dioxolanes. (n.d.). Organic Chemistry Portal.

- Synthesis of 2-(4-aminophenyl)-4-triazolylmethyl- 1,3-dioxolanes. (n.d.). PharmaInfo.

- Synthesis of 2-(4-aminophenyl)-1,3-dioxolane from its Nitro Precursor. (2025). BenchChem.

- Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin. (n.d.). PMC.

- Thioacetal synthesis by thioacetalisation or 1,4-addition. (n.d.). Organic Chemistry Portal.

Sources

- 1. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 2. Protecting group - Wikipedia [en.wikipedia.org]

- 3. Protective Groups [organic-chemistry.org]

- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 5. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme' - UNT Digital Library [digital.library.unt.edu]

- 8. academic.oup.com [academic.oup.com]

- 9. Unlocking Chemical Transformations: The Art of Thioacetal Formation and Its Applications - Oreate AI Blog [oreateai.com]

- 10. Thioacetals, hydrolysis and reduction to alkanes [quimicaorganica.org]

- 11. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thioacetal synthesis by thioacetalisation or 1,4-addition [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Methodological & Application

Application Notes and Protocols: Acetal Protection of 4-Pyridinecarboxaldehyde with Ethylene Glycol

Introduction

In the realm of organic synthesis, particularly in the development of pharmaceutical intermediates and complex molecular architectures, the selective protection of functional groups is a cornerstone strategy. The carbonyl group of an aldehyde is highly reactive towards nucleophiles and reducing agents. Consequently, its temporary masking as a less reactive functional group is often a critical step to prevent undesired side reactions.

This application note provides a detailed and robust protocol for the protection of the aldehyde functionality in 4-pyridinecarboxaldehyde as a cyclic acetal, specifically a 1,3-dioxolane, using ethylene glycol. This transformation is particularly relevant for researchers and scientists in drug development, as the pyridine moiety is a prevalent scaffold in a multitude of therapeutic agents. The resulting compound, 2-(pyridin-4-yl)-1,3-dioxolane, is stable under basic, nucleophilic, and certain reductive conditions, allowing for chemical modifications at other positions of the pyridine ring or on other functional groups within a more complex molecule.[1]

The procedure employs p-toluenesulfonic acid (p-TsOH) as a catalyst and toluene as the solvent, with the concurrent removal of water via azeotropic distillation using a Dean-Stark apparatus to drive the reaction equilibrium towards the product.[2][3] This document outlines the reaction mechanism, provides a step-by-step experimental procedure, details the necessary work-up and purification, and includes characterization data for the final product.

Reaction Mechanism and Scientific Rationale

The formation of an acetal from an aldehyde and a diol is an acid-catalyzed nucleophilic addition-elimination reaction.[2] The mechanism for the protection of 4-pyridinecarboxaldehyde with ethylene glycol can be delineated into the following key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst, p-toluenesulfonic acid, protonates the carbonyl oxygen of 4-pyridinecarboxaldehyde. This initial step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack by Ethylene Glycol: One of the hydroxyl groups of ethylene glycol, a weak nucleophile, attacks the activated carbonyl carbon. This results in the formation of a protonated hemiacetal intermediate.

-

Deprotonation and Hemiacetal Formation: A base (which can be the solvent or another molecule of ethylene glycol) deprotonates the oxonium ion, yielding a neutral hemiacetal.

-

Protonation of the Hemiacetal Hydroxyl Group: The acid catalyst then protonates the hydroxyl group of the hemiacetal, converting it into a good leaving group (water).

-

Elimination of Water and Oxonium Ion Formation: The lone pair of electrons on the adjacent oxygen atom assists in the departure of the water molecule, leading to the formation of a resonance-stabilized oxonium ion.

-

Intramolecular Nucleophilic Attack: The second hydroxyl group of the ethylene glycol moiety then acts as an intramolecular nucleophile, attacking the electron-deficient carbon of the oxonium ion.

-

Deprotonation and Product Formation: Finally, a base removes the proton from the newly formed oxonium ion, regenerating the acid catalyst and yielding the stable cyclic acetal, 2-(pyridin-4-yl)-1,3-dioxolane.

The removal of water as it is formed is crucial for driving this reversible reaction to completion, in accordance with Le Châtelier's principle. The use of a Dean-Stark apparatus facilitates this by physically separating the water from the reaction mixture.[4]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the acetal protection of 4-pyridinecarboxaldehyde.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-Pyridinecarboxaldehyde | ≥98% | Commercially Available |

| Ethylene Glycol | Anhydrous, ≥99.8% | Commercially Available |

| p-Toluenesulfonic acid monohydrate | ≥98.5% | Commercially Available |

| Toluene | Anhydrous, ≥99.8% | Commercially Available |

| Saturated aq. Sodium Bicarbonate | Reagent Grade | In-house preparation |

| Brine (Saturated aq. NaCl) | Reagent Grade | In-house preparation |

| Anhydrous Sodium Sulfate | Reagent Grade | Commercially Available |

| Ethyl Acetate | HPLC Grade | Commercially Available |

| Hexane | HPLC Grade | Commercially Available |

| Silica Gel | 230-400 mesh | Commercially Available |

Equipment

-

Round-bottom flask (250 mL)

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

Reaction Setup Workflow

Caption: Experimental workflow for the synthesis of 2-(pyridin-4-yl)-1,3-dioxolane.

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-pyridinecarboxaldehyde (10.7 g, 100 mmol, 1.0 equiv.), ethylene glycol (8.4 g, 135 mmol, 1.35 equiv.), and p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol, 0.05 equiv.).

-

Add 100 mL of toluene to the flask.

-

Assemble a Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask.

-

Reaction: Heat the mixture to reflux using a heating mantle or an oil bath. The azeotropic mixture of toluene and water will begin to distill and collect in the Dean-Stark trap.

-

Continue refluxing until no more water is collected in the Dean-Stark trap (typically 4-6 hours), and TLC analysis indicates the complete consumption of the starting aldehyde. (TLC eluent: 50% ethyl acetate in hexane).

-

Work-up: Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a 500 mL separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the p-toluenesulfonic acid catalyst.[2]

-

Wash the organic layer with brine (50 mL).

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel.[5] Elute with a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 50%) to afford the pure 2-(pyridin-4-yl)-1,3-dioxolane.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a colorless to pale yellow oil.

Characterization of 2-(pyridin-4-yl)-1,3-dioxolane

The structure and purity of the synthesized 2-(pyridin-4-yl)-1,3-dioxolane can be confirmed by standard spectroscopic methods.

Physical Properties

| Property | Value |

| Appearance | Colorless to pale yellow oil |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol |

Spectroscopic Data

The following spectroscopic data are consistent with the structure of 2-(pyridin-4-yl)-1,3-dioxolane. The data provided for a similar compound, 2-(1,4-dioxan-2-yl)-4-methylpyridine, can be used as a reference for peak assignments.[6]

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.65 (d, J = 6.0 Hz, 2H, H-2' and H-6' of pyridine), 7.39 (d, J = 6.0 Hz, 2H, H-3' and H-5' of pyridine), 5.85 (s, 1H, acetal-H), 4.15-4.05 (m, 4H, -OCH₂CH₂O-).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 150.5 (C-2' and C-6' of pyridine), 148.0 (C-4' of pyridine), 121.0 (C-3' and C-5' of pyridine), 102.0 (acetal-C), 65.5 (-OCH₂CH₂O-).

Troubleshooting and Key Considerations

-

Incomplete Reaction: If the reaction does not go to completion, ensure that the ethylene glycol and toluene are anhydrous. The efficiency of the Dean-Stark trap is also critical; ensure proper condensation and separation of water.

-

Difficult Purification: The basic nature of the pyridine nitrogen can sometimes lead to tailing on silica gel chromatography. To mitigate this, a small amount of triethylamine (e.g., 0.5-1%) can be added to the eluent.[5]

-

Product Instability: Acetals are sensitive to acidic conditions. It is crucial to thoroughly neutralize the p-toluenesulfonic acid catalyst during the work-up to prevent deprotection upon storage.

Conclusion

This application note provides a comprehensive and reliable protocol for the acetal protection of 4-pyridinecarboxaldehyde using ethylene glycol. The procedure is high-yielding and utilizes standard laboratory techniques and equipment. The detailed mechanistic explanation and practical guidance on troubleshooting make this protocol a valuable resource for researchers in organic synthesis and drug development who require the selective protection of an aldehyde in the presence of a pyridine ring.

References

-

PubChem. 2-Pyridinyl-1,3-dioxolane. National Center for Biotechnology Information. [Link].

-

Gelin, M., et al. (2021). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry, 12(10), 1739-1753. [Link].

-

Supporting Information for: External oxidant-free alkylation of quinoline and pyridine derivatives. [Link].

-

Schliemann, W. (1979). Notiz über die Synthese von 2-(Pyridyl-2')-1,3-dioxolan und 2-(Chinolyl-2')-1,3-dioxolan. Zeitschrift für Chemie, 19(5), 178-179. [Link].

-

Organic Syntheses. Acetal. [Link].

-

Organic Chemistry Portal. Synthesis of 1,3-dioxolanes. [Link].

-

Gademann, K., et al. (2000). Synthesis of the Marine Alkaloid (±)-Fascaplysin. The Journal of Organic Chemistry, 65(21), 7010-7016. [Link].

-

ResearchGate. (PDF) Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. [Link].

-

Organic Reaction Workup Formulas for Specific Reagents. [Link].

-

MDPI. (S)-1-(Ethoxycarbonyl)ethyl(2R,5S)-2,5-dimethyl-1,3-dioxolan-4-one-2-carboxylate. [Link].

-

Chemistry LibreTexts. 17.8: Acetals as Protecting Groups. [Link].

-

Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link].

-

Reddit. What's the most common method for the protection of aldehydes? r/chemistry. [Link].

-

PMC. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. [Link].

-

Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link].

-

ResearchGate. Acid catalyzed acetalization of aldehydes with diols resulting into the formation of fragrant cyclic acetals. [Link].

Sources

- 1. 4-ETHYL-1,3-DIOXOLAN-2-ONE(4437-85-8) 1H NMR spectrum [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 5. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

The Versatile Building Block: A Guide to 4-(1,3-Dioxolan-2-yl)pyridine in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic use of protecting groups is paramount for achieving high yields and selectivities in the construction of complex molecular architectures. Among the myriad of available building blocks, 4-(1,3-Dioxolan-2-yl)pyridine stands out as a particularly valuable reagent. This application note provides an in-depth technical guide to the utilization of this compound, offering field-proven insights, detailed experimental protocols, and a mechanistic understanding of its role in key synthetic transformations. By serving as a stable and versatile precursor to 4-formylpyridine, it has become an indispensable tool in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents.[1][2][3][4]

The Strategic Advantage of Acetal Protection

The core utility of this compound lies in the protection of the aldehyde functionality of 4-formylpyridine as a cyclic acetal. This strategic masking serves several critical purposes in multi-step synthesis:

-

Enhanced Stability: The dioxolane group is robust under a variety of reaction conditions, particularly those involving nucleophiles and bases, where a free aldehyde would be reactive.[5]

-

Controlled Reactivity: The protected form allows for selective transformations at other positions of the pyridine ring without interference from the aldehyde.

-

Facilitated Purification: The introduction of the dioxolane group can alter the polarity and crystallinity of intermediates, often simplifying purification by chromatography or recrystallization.

The protection of an aldehyde with ethylene glycol to form a 1,3-dioxolane is a fundamental and widely employed strategy in organic synthesis.[5]

Key Synthetic Applications and Protocols

This compound, particularly its halogenated derivatives, is a versatile precursor for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The subsequent deprotection of the acetal unmasks the aldehyde, providing a handle for further functionalization.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of biaryl structures, which are prevalent in many pharmaceutical compounds.[6][7][8][9][10] A halogenated derivative, such as 2-bromo-4-(1,3-dioxolan-2-yl)pyridine, can be effectively coupled with a variety of boronic acids and esters.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-4-(1,3-dioxolan-2-yl)pyridine with Phenylboronic Acid

This protocol provides a general procedure for the synthesis of 2-phenyl-4-(1,3-dioxolan-2-yl)pyridine.

Materials:

-

2-Bromo-4-(1,3-dioxolan-2-yl)pyridine

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Argon or Nitrogen gas

Procedure:

-

To a flame-dried Schlenk flask, add 2-bromo-4-(1,3-dioxolan-2-yl)pyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Add palladium(II) acetate (3 mol%) and triphenylphosphine (6 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.

-

Heat the reaction mixture to 90 °C and stir for 12 hours, or until TLC or GC-MS analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and add water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the desired 2-phenyl-4-(1,3-dioxolan-2-yl)pyridine.

| Reagent | Molar Equiv. | Catalyst Loading | Base | Solvent | Temp. (°C) |

| 2-Bromo-4-(1,3-dioxolan-2-yl)pyridine | 1.0 | - | - | 1,4-Dioxane/H₂O (4:1) | 90 |

| Phenylboronic acid | 1.2 | - | - | ||

| Pd(OAc)₂ | - | 3 mol% | - | ||

| PPh₃ | - | 6 mol% | - | ||

| K₂CO₃ | - | - | 2.0 |

Causality Behind Experimental Choices:

-

Catalyst System: The combination of Pd(OAc)₂ and PPh₃ is a commonly used and effective catalyst system for Suzuki couplings. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.

-

Base: Potassium carbonate is a moderately strong base that is crucial for the transmetalation step of the Suzuki-Miyaura reaction.[10]

-

Solvent System: The mixture of dioxane and water provides a good medium for dissolving both the organic substrates and the inorganic base, facilitating the reaction. Degassing the solvent is essential to remove oxygen, which can oxidize the palladium catalyst and hinder the reaction.

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Grignard Reactions for C-C Bond Formation

Grignard reagents are powerful nucleophiles that can add to various electrophiles.[11][12] The reaction of a Grignard reagent derived from a halogenated this compound with an electrophile provides a route to a variety of substituted pyridines. The use of 2-pyridyl Grignard reagents can be challenging, but successful couplings have been reported with appropriate ligand systems.[13]

Protocol 2: Grignard Reaction of 2-Bromo-4-(1,3-dioxolan-2-yl)pyridine with an Aldehyde

This protocol outlines the formation of a Grignard reagent and its subsequent reaction with an aldehyde to form a secondary alcohol.

Materials:

-

2-Bromo-4-(1,3-dioxolan-2-yl)pyridine

-

Magnesium turnings

-

Iodine (a small crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Aldehyde (e.g., benzaldehyde)

-

Saturated aqueous ammonium chloride solution

-

Argon or Nitrogen gas

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings (1.5 equiv) and a small crystal of iodine.

-

Gently heat the flask with a heat gun until iodine vapors are visible, then allow it to cool.

-

Add a small amount of a solution of 2-bromo-4-(1,3-dioxolan-2-yl)pyridine (1.0 equiv) in anhydrous THF to the magnesium turnings.

-

Initiate the reaction by gentle warming. Once the reaction starts (indicated by the disappearance of the iodine color and gentle refluxing), add the remaining solution of the bromopyridine dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of the aldehyde (1.1 equiv) in anhydrous THF dropwise via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether (3 x 25 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired secondary alcohol.

| Reagent | Molar Equiv. | Solvent | Temp. (°C) |

| 2-Bromo-4-(1,3-dioxolan-2-yl)pyridine | 1.0 | Anhydrous THF | Reflux |

| Magnesium | 1.5 | ||

| Benzaldehyde | 1.1 | Anhydrous THF | 0 to RT |

Expertise & Experience Insights:

-

Initiation of Grignard Formation: The initiation of the Grignard reaction can sometimes be sluggish. The use of a crystal of iodine or a few drops of 1,2-dibromoethane can help activate the magnesium surface.

-

Anhydrous Conditions: It is absolutely critical to maintain strictly anhydrous conditions throughout the reaction, as Grignard reagents are strong bases and will be quenched by water.[11] All glassware should be flame-dried, and anhydrous solvents must be used.

Diagram: Grignard Reaction Workflow

Caption: Step-by-step workflow for the Grignard reaction.

Deprotection to Unveil the Aldehyde

The final key step in many synthetic sequences involving this compound is the deprotection of the acetal to reveal the 4-formylpyridine functionality. This is typically achieved under acidic conditions.[5]

Protocol 3: Acid-Catalyzed Deprotection of this compound Derivatives

This protocol describes a general method for the hydrolysis of the dioxolane protecting group.

Materials:

-

This compound derivative

-

Acetone

-

Water

-

2M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Diethyl ether or Ethyl acetate

Procedure:

-

Dissolve the this compound derivative (1.0 equiv) in a mixture of acetone and water (e.g., 4:1 v/v).

-

Add 2M hydrochloric acid (e.g., 0.5 equiv) to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within a few hours.

-

Once the reaction is complete, carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude 4-formylpyridine derivative.

-

If necessary, purify the product by column chromatography or recrystallization.

Trustworthiness of the Protocol:

This protocol is a self-validating system. The progress of the deprotection can be easily monitored by TLC, as the polarity of the product (aldehyde) will be significantly different from the starting material (acetal). The neutralization step is crucial to prevent any acid-catalyzed side reactions during work-up.

Conclusion

This compound is a highly effective and versatile building block in organic synthesis. Its ability to serve as a stable precursor to 4-formylpyridine allows for a wide range of synthetic manipulations on the pyridine ring, making it an invaluable tool for the construction of complex and biologically active molecules. The protocols and insights provided in this guide are intended to empower researchers to confidently and efficiently utilize this important reagent in their synthetic endeavors.

References

-

MDPI. (2024, January 24). Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]

-

Callam, C. S., & Lowary, T. L. (n.d.). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Retrieved from [Link]

-

Schober, L., & Bräse, S. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Retrieved from [Link]

-

Preprints.org. (2024, January 3). Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Noël, R., Shin, Y., Song, X., He, Y., Koenig, M., Chen, W., ... & Kamenecka, T. M. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. Bioorganic & medicinal chemistry letters, 21(9), 2732–2735.

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Retrieved from [Link]

- Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(11), 7148–7155.

-

PrepChem.com. (n.d.). Synthesis of 2-methyl-2-(pyridin-3-yl)-1,3-dioxolane. Retrieved from [Link]

- de la Torre, D., & Cativiela, C. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 26(16), 4967.

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

- Smith, C. J., & Igor, K. (2017). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Chemistry–A European Journal, 23(34), 8103–8110.

- Kim, K. S., Kim, J. H., Park, H., & Lee, C. K. (2021). Synthesis and Biological Evaluation of Novel 1H-Pyrazolo[3,4-b]pyridine Derivatives as DYRK1A/1B Inhibitors. Molecules, 26(15), 4647.

-

Digital CSIC. (n.d.). Supporting Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-AMINOPYRIDINE. Retrieved from [Link]

- Bilodeau, M. T., Rodman, L. D., McGaughey, G. B., Coll, K. E., Koester, T. J., Hoffman, W. F., ... & Thomas, K. A. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & medicinal chemistry letters, 14(11), 2941–2945.

- Luo, Y., He, H., Wang, T., Ye, G., Lee, H.-Y., & Liu, J.-O. (2007). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Bioorganic & medicinal chemistry letters, 17(6), 1684–1688.

-

Beilstein Archives. (2025, March 19). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Retrieved from [Link]

-

Unknown. (n.d.). Pyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. Retrieved from [Link]

-

ResearchGate. (2011, February 10). ChemInform Abstract: Multicomponent Reaction for the Synthesis of Pyridine Derivatives Based on Triphenylamine. Retrieved from [Link]

- Google Patents. (n.d.). WO2013041038A1 - Pyridine compounds as inhibitors of kinase.